molecular formula C11H9KO4S B1630237 Potassium;formaldehyde;naphthalene-2-sulfonate CAS No. 67828-14-2

Potassium;formaldehyde;naphthalene-2-sulfonate

Cat. No.: B1630237
CAS No.: 67828-14-2
M. Wt: 276.35 g/mol
InChI Key: APXDQDPANFFBQO-UHFFFAOYSA-M
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Description

Potassium formaldehyde naphthalene-2-sulfonate (KFNS) is a polymerized compound formed by the condensation of formaldehyde with naphthalene-2-sulfonic acid, where potassium serves as the counterion. Its structure consists of a naphthalene backbone sulfonated at the 2-position, cross-linked via formaldehyde bridges. The compound is synthesized through sulfonation of naphthalene followed by condensation with formaldehyde under alkaline conditions, yielding a thermally stable and water-soluble polymer .

KFNS shares structural similarities with sodium-based analogs like sodium naphthalene sulfonate formaldehyde (SNSF), widely used in construction as a superplasticizer to enhance concrete workability . However, the substitution of sodium with potassium may alter solubility, ionic strength, and environmental behavior.

Properties

IUPAC Name

potassium;formaldehyde;naphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3S.CH2O.K/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;1-2;/h1-7H,(H,11,12,13);1H2;/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXDQDPANFFBQO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=O.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9KO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67828-14-2
Record name 2-Naphthalenesulfonic acid, polymer with formaldehyde, potassium salt
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Naphthalenesulfonic acid, polymer with formaldehyde, potassium salt
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Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis begins with sulfonating naphthalene using concentrated or fuming sulfuric acid. Unlike traditional methods employing excess sulfuric acid (1.0–1.2 mol per mol naphthalene), modern approaches use sub-stoichiometric quantities (0.6–0.9 mol) to minimize residual sulfate ions. The reaction proceeds via electrophilic substitution at the naphthalene ring’s β-position (C2), favored thermodynamically under high-temperature conditions:

$$
\text{C}{10}\text{H}8 + \text{H}2\text{SO}4 \rightarrow \text{C}{10}\text{H}7\text{SO}3\text{H} + \text{H}2\text{O}
$$

Key parameters include:

  • Temperature : 100–180°C (higher temperatures reduce reaction time)
  • Time : 0.5–3 hours
  • Acid ratio : 0.6 mol $$\text{H}2\text{SO}4$$ per mol naphthalene (optimal for minimizing unreacted acid)

Phase Separation and Purification

Post-sulfonation, water is introduced to dissolve the hydrophilic naphthalene-2-sulfonic acid ($$\text{C}{10}\text{H}7\text{SO}_3\text{H}$$), forming an aqueous layer. Immiscible impurities (unreacted naphthalene, tar byproducts) are removed via decantation or centrifugation. This step ensures a purity >95% for subsequent condensation.

Condensation with Formaldehyde

Polymerization Conditions

The isolated naphthalene-2-sulfonic acid undergoes condensation with formaldehyde ($$\text{CH}_2\text{O}$$) to form a linear polymer. The reaction occurs under acidic catalysis, with formaldehyde acting as a methylene bridge between sulfonic acid units:

$$
n\,\text{C}{10}\text{H}7\text{SO}3\text{H} + n\,\text{CH}2\text{O} \rightarrow [\text{C}{10}\text{H}6\text{SO}3\text{–CH}2]n + n\,\text{H}2\text{O}
$$

Critical factors include:

  • Formaldehyde ratio : 0.5–1.0 mol per mol sulfonic acid (higher ratios enhance dispersancy but risk gelation)
  • Temperature : 80–100°C (prevents premature precipitation)
  • Reaction time : 2–4 hours (ensures degree of polymerization $$n = 5–10$$)

Advancements in Condensation Efficiency

Patent US3067243A highlights that sub-stoichiometric sulfonation allows higher formaldehyde incorporation (up to 1.0 mol) without gelation, attributed to reduced ionic strength in the reaction medium. This innovation increases the polymer’s molecular weight ($$M_w$$ 1,500–3,000 Da) and dispersant efficacy.

Neutralization and Potassium Salt Formation

Alkaline Neutralization

The condensate is neutralized with potassium hydroxide ($$\text{KOH}$$) to yield PFNS. Stepwise addition prevents localized overheating and ensures complete proton exchange:

$$
[\text{C}{10}\text{H}6\text{SO}3\text{–CH}2]n\text{H} + n\,\text{KOH} \rightarrow [\text{C}{10}\text{H}6\text{SO}3\text{–CH}2]n\text{K} + n\,\text{H}_2\text{O}
$$

  • pH control : Maintained at 7–8 to avoid hydrolytic degradation
  • Temperature : 50–70°C (optimizes reaction rate and product solubility)

Byproduct Management

Residual $$\text{H}2\text{SO}4$$ from sulfonation reacts with $$\text{KOH}$$, generating $$\text{K}2\text{SO}4$$. Patent JP2009079010A describes adding $$\text{Na}2\text{SO}4$$ to precipitate $$\text{CaSO}4$$ (gypsum) when using calcium hydroxide ($$\text{Ca(OH)}2$$) co-neutralization, though this step is omitted in PFNS synthesis to avoid sodium contamination.

Isolation and Drying

Concentration and Crystallization

The neutralized solution is concentrated to 40–60% solids via vacuum evaporation. Slow cooling induces PFNS crystallization, yielding needle-like crystals with >99% purity.

Spray Drying

Industrial-scale production often employs spray drying (inlet temperature 200–250°C, outlet 90–110°C) to produce amorphous PFNS powder. This method ensures rapid moisture removal (<2% residual water) and uniform particle size (10–50 μm).

Comparative Analysis of Preparation Methods

Parameter Patent US3067243A Patent JP2009079010A PubChem Data
Sulfonation Acid Ratio 0.6 mol $$\text{H}2\text{SO}4$$ 0.7 mol $$\text{H}2\text{SO}4$$ 0.6–0.9 mol $$\text{H}2\text{SO}4$$
Formaldehyde Ratio 1.0 mol 0.8 mol 0.5–1.0 mol
Neutralization Agent $$\text{KOH}$$ $$\text{NaOH/Ca(OH)}_2$$ $$\text{KOH}$$
Byproduct $$\text{K}2\text{SO}4$$ $$\text{CaSO}_4$$ $$\text{K}2\text{SO}4$$
Product Form Powder Aqueous solution Crystalline solid

Quality Control and Characterization

Spectroscopic Analysis

  • FT-IR : Peaks at 1,040 cm$$^{-1}$$ ($$\text{S=O}$$ stretch), 1,250 cm$$^{-1}$$ ($$\text{C–S}$$ stretch), and 1,500–1,600 cm$$^{-1}$$ (aromatic $$\text{C=C}$$)
  • $$^1\text{H NMR}$$ : δ 7.5–8.2 ppm (naphthalene protons), δ 4.5 ppm ($$\text{–CH}_2–$$ bridge)

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 280°C, with maximal weight loss at 450°C due to carbon-sulfur bond cleavage.

Industrial Applications and Performance

PFNS’s low sulfate content (<0.5%) and high charge density make it superior to sodium analogs in dispersing carbon black and stabilizing pesticide suspensions. Its potassium ion enhances compatibility with hygroscopic formulations, reducing caking in humid environments.

Chemical Reactions Analysis

Types of Reactions

Potassium;formaldehyde;naphthalene-2-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of naphthalene derivatives.

    Substitution: The sulfonic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, naphthalene derivatives, and substituted naphthalene compounds.

Scientific Research Applications

Dispersing Agent in Ceramics

PFNS is effectively used as a dispersant in ceramic manufacturing, particularly in stabilizing raw porcelain gres suspensions. Studies have shown that PFNS enhances the rheological behavior of these suspensions, leading to improved processing and final product quality.

Parameter Effect of PFNS
ViscosityDecreased
StabilityIncreased
FlowabilityEnhanced

A study demonstrated that incorporating PFNS into ceramic formulations resulted in a significant reduction in viscosity, allowing for easier handling and shaping during production .

Cleaning Compositions

PFNS is included in cleaning formulations for hard surfaces. Its ability to reduce water spotting and film formation makes it an excellent additive in glass cleaners and other surface cleaning products. The effectiveness of PFNS in these applications is attributed to its surfactant properties, which help in emulsifying oils and dirt .

Wastewater Treatment

PFNS has been investigated for its role in wastewater treatment processes, particularly as a flocculating agent. Its ability to bind with suspended particles enhances sedimentation rates, leading to cleaner effluents. Research indicates that PFNS can significantly improve the removal efficiency of pollutants from wastewater streams .

Toxicity Studies

While PFNS is effective in various applications, its environmental impact has been studied extensively. Research on 2-naphthalene sulfonate (a related compound) indicates potential toxicity to aquatic organisms, raising concerns about bioaccumulation and ecological risks associated with its use .

Dental Plaque Control

A notable application of PFNS is in oral hygiene products aimed at reducing dental plaque. Clinical trials have shown that formulations containing sulfonated naphthalene formaldehyde polymers exhibit significant plaque reduction compared to controls .

  • Study Design : In vitro tests involved applying PFNS solutions on pretreated glass slides or extracted human teeth.
  • Results : The average percentage of plaque reduction was reported as significantly higher in treated samples.

Agrochemical Formulations

In agriculture, PFNS serves as an effective dispersing agent in pesticide formulations, enhancing the stability and efficacy of active ingredients. It allows for better distribution of chemicals over crops, improving absorption and effectiveness while reducing runoff into surrounding environments .

Mechanism of Action

The mechanism of action of Potassium;formaldehyde;naphthalene-2-sulfonate is not fully understood. it is believed that the compound acts as a chelating agent, binding to metals and other ions and preventing them from binding to other molecules. This chelation process can facilitate the synthesis of various compounds and increase the solubility of certain molecules in water.

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Thermal Stability (°C) Key Application
KFNS C₁₁H₉KO₄S 268.35 Stable up to 250 Dispersant, Niche uses
SNSF (Dispersant NNO) C₁₁H₉NaO₄S 252.23 Stable up to 250 Concrete superplasticizer
2,7-Naphthalene Disulfonate C₁₀H₆Na₂O₆S₂ 332.26 Stable at 330 Geothermal tracer
Potassium 6-Hydroxynaphthalene-2-sulfonate C₁₀H₇KO₄S 270.32 Decomposes at 180 Chelating agent

Table 2: Environmental and Toxicological Profiles

Compound Aquatic Toxicity (LC₅₀, mg/L) Carcinogenicity Key Findings
KFNS Not reported Not classified Low bioaccumulation potential
SNSF >100 (Fish) Non-carcinogenic Induces erythrocyte membrane damage
Formaldehyde 5–10 (Fish) Group 1 (IARC) Carcinogenic; used in polymerized form

Research Findings

  • Toxicity : Naphthalene-2-sulfonate derivatives show moderate aquatic toxicity, with LC₅₀ values exceeding 100 mg/L in fish, though chronic exposure may alter erythrocyte morphology .
  • Performance in Concrete : SNSF reduces water content by 20–25% in concrete mixes, whereas KFNS’s efficacy remains understudied but theoretically comparable due to similar ionic interactions .

Biological Activity

Potassium formaldehyde naphthalene-2-sulfonate (PFNS) is a chemical compound that has garnered attention for its biological activity, particularly in aquatic environments. This article provides a detailed examination of its biological effects, including toxicity, biochemical impacts, and potential applications in bioremediation.

Chemical Structure and Properties

PFNS is a sulfonated derivative of naphthalene, which is synthesized through the reaction of naphthalene sulfonic acid with formaldehyde. The resulting compound is characterized by its solubility in water and ability to form complexes with various organic and inorganic substances.

Acute Toxicity

A study focused on the acute toxicity of 2-naphthalene sulfonate (a related compound) was conducted using the fish species Channa punctatus. The research determined the lethal dose (LD50) and observed significant mortality rates at varying concentrations. The LD50 was calculated to be around 0.5 mg/15 g body weight, indicating high toxicity levels. Behavioral changes were also noted, with a complete mortality rate at the highest concentration tested (1.0 mg/15 g) within 96 hours .

Biochemical Impact

The biochemical effects of PFNS were assessed through oxidative stress markers and genotoxicity tests. Key findings include:

  • Oxidative Stress : Increased levels of malondialdehyde (MDA), an indicator of lipid peroxidation, were observed after exposure to PFNS. Significant elevations in MDA levels were recorded at 24, 48, and 72 hours post-exposure, peaking at 96 hours before showing signs of recovery by 720 hours .
  • Antioxidant Enzyme Activity : Activities of superoxide dismutase (SOD), catalase (CAT), and glutathione-S-transferase (GST) were measured. A notable decrease in SOD and CAT activities was observed after 96 hours, suggesting a compromised antioxidant defense mechanism due to oxidative stress .

Genotoxicity Assessment

Genotoxic effects were evaluated using the micronucleus assay, which revealed a dose-dependent increase in micronucleus frequency among exposed fish. The highest mean frequency was noted at 240 hours post-exposure, indicating significant DNA damage due to PFNS exposure. Recovery trends were observed beyond this period, suggesting potential repair mechanisms in aquatic organisms .

Case Studies on Bioremediation Applications

Recent research has explored the use of PFNS in bioremediation processes. Its properties as a surfactant can enhance microbial degradation of polycyclic aromatic hydrocarbons (PAHs) in contaminated soils. A study demonstrated that bioaugmentation with methylotrophic cultures could achieve up to 90% removal efficiency for certain PAHs when combined with PFNS, highlighting its potential utility in environmental cleanup efforts .

Summary of Findings

The biological activity of potassium formaldehyde naphthalene-2-sulfonate reveals both toxicological concerns and potential applications in bioremediation:

Parameter Observation
LD50 ~0.5 mg/15 g body weight
Peak MDA Levels Significant increase at 96 hours
SOD Activity Decrease Up to 46.89% reduction at peak
Micronucleus Frequency Increase Highest at 240 hours
Bioremediation Efficiency Up to 90% removal of PAHs

Q & A

Q. How to design a controlled study evaluating the dispersant efficacy of sodium polynaphthalene sulfonates in cementitious systems?

  • Methodological Answer : Use a fractional factorial design varying sulfonate content (0.1–1.0 wt%), water-cement ratio (0.3–0.5), and curing time. Measure rheological properties (yield stress, viscosity) via rotational viscometry. Compare zeta potential and particle size distribution (DLS) to correlate dispersion efficiency with colloidal stability .

Q. What protocols ensure reproducibility in synthesizing naphthalene-2-sulfonate azo dyes for photodynamic therapy studies?

  • Methodological Answer : Standardize diazotization conditions (NaNO₂/HCl at 0–5°C) and coupling reactions (pH 6–8). Purify via column chromatography (silica gel, ethyl acetate/hexane). Validate photostability under UV-Vis irradiation (300–800 nm) and singlet oxygen quantum yield measurements using 1,3-diphenylisobenzofuran (DPBF) as a probe .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Potassium;formaldehyde;naphthalene-2-sulfonate
Reactant of Route 2
Potassium;formaldehyde;naphthalene-2-sulfonate

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